(3R,4R)-4-(azepan-1-yl)-1-[3-(3,5-dimethylpyrazol-1-yl)propyl]piperidin-3-ol
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Overview
Description
(3R,4R)-4-(azepan-1-yl)-1-[3-(3,5-dimethylpyrazol-1-yl)propyl]piperidin-3-ol is a complex organic compound that features a piperidine ring, an azepane ring, and a pyrazole moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4R)-4-(azepan-1-yl)-1-[3-(3,5-dimethylpyrazol-1-yl)propyl]piperidin-3-ol typically involves multi-step organic synthesis. Key steps may include:
- Formation of the piperidine ring.
- Introduction of the azepane ring.
- Attachment of the pyrazole moiety.
Common reaction conditions might involve the use of catalysts, specific temperature controls, and solvents to facilitate the reactions.
Industrial Production Methods
Industrial production of such compounds often requires optimization of the synthetic route to maximize yield and purity. This may involve:
- Scaling up the reaction conditions.
- Utilizing continuous flow reactors.
- Implementing purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(3R,4R)-4-(azepan-1-yl)-1-[3-(3,5-dimethylpyrazol-1-yl)propyl]piperidin-3-ol can undergo various chemical reactions, including:
Oxidation: Conversion of alcohol groups to ketones or aldehydes.
Reduction: Hydrogenation of double bonds or reduction of ketones to alcohols.
Substitution: Replacement of functional groups with others, such as halogenation or alkylation.
Common Reagents and Conditions
Common reagents might include:
- Oxidizing agents like potassium permanganate or chromium trioxide.
- Reducing agents like lithium aluminum hydride or sodium borohydride.
- Substitution reagents like alkyl halides or sulfonyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones, while reduction could produce secondary alcohols.
Scientific Research Applications
Chemistry
In chemistry, (3R,4R)-4-(azepan-1-yl)-1-[3-(3,5-dimethylpyrazol-1-yl)propyl]piperidin-3-ol may be used as a building block for synthesizing more complex molecules.
Biology
In biological research, this compound could be studied for its interactions with biological macromolecules, such as proteins or nucleic acids.
Medicine
In medicinal chemistry, compounds with similar structures are often investigated for their potential therapeutic effects, such as acting as enzyme inhibitors or receptor agonists/antagonists.
Industry
In industry, such compounds might be used in the development of pharmaceuticals, agrochemicals, or other specialty chemicals.
Mechanism of Action
The mechanism of action of (3R,4R)-4-(azepan-1-yl)-1-[3-(3,5-dimethylpyrazol-1-yl)propyl]piperidin-3-ol would depend on its specific biological target. It might interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
Similar compounds might include other piperidine derivatives, azepane-containing molecules, or pyrazole-based compounds.
Uniqueness
The uniqueness of (3R,4R)-4-(azepan-1-yl)-1-[3-(3,5-dimethylpyrazol-1-yl)propyl]piperidin-3-ol lies in its specific combination of functional groups and stereochemistry, which could confer unique biological or chemical properties.
Properties
IUPAC Name |
(3R,4R)-4-(azepan-1-yl)-1-[3-(3,5-dimethylpyrazol-1-yl)propyl]piperidin-3-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H34N4O/c1-16-14-17(2)23(20-16)12-7-9-21-13-8-18(19(24)15-21)22-10-5-3-4-6-11-22/h14,18-19,24H,3-13,15H2,1-2H3/t18-,19-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEVCYQGOIIOBID-RTBURBONSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCCN2CCC(C(C2)O)N3CCCCCC3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NN1CCCN2CC[C@H]([C@@H](C2)O)N3CCCCCC3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H34N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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